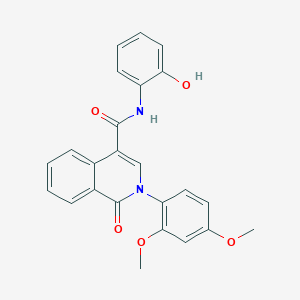

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound belongs to the isoquinoline-4-carboxamide family, characterized by a bicyclic isoquinoline core fused with a carboxamide group. Key structural features include:

- Substituents: Position 2: 2,4-Dimethoxyphenyl group (electron-rich aromatic system with methoxy groups at C2 and C4).

- Molecular Formula: Likely C25H21N2O5 (estimated based on structural analogs).

- Pharmacological Relevance: Isoquinoline carboxamides are studied for anticancer, anti-inflammatory, or kinase-inhibitory activities due to their ability to interact with proteins like fascin or tubulin .

Properties

Molecular Formula |

C24H20N2O5 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O5/c1-30-15-11-12-20(22(13-15)31-2)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28) |

InChI Key |

IOSWKJNGHMBZQP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

Amidation Reaction: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate with 2-hydroxyaniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of both hydroxy and methoxy groups suggests it could interact with biological targets, possibly exhibiting antioxidant or enzyme inhibitory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The hydroxy and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Isoquinoline Carboxamides

The table below compares substituents, molecular weights, and key properties:

Pharmacological Implications

- Hydroxyl vs. Chlorine : The hydroxyl group in the target compound may improve solubility and protein-binding specificity compared to the chloro-substituted analog (e.g., ’s compound) but could reduce metabolic stability .

- Methoxy Positioning: 2,4-Dimethoxy substitution (target) vs.

- Carboxamide vs. Carboxylic Acid : Carboxylic acid derivatives () exhibit lower bioavailability due to ionization at physiological pH, whereas carboxamides (target) maintain neutral charge for better membrane penetration .

Key Research Findings

- SAR Trends :

- Methoxy groups enhance metabolic stability but may reduce aqueous solubility.

- Hydroxyl groups improve target affinity but increase susceptibility to glucuronidation .

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative belonging to a class of isoquinoline compounds. These compounds have garnered attention due to their potential biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 356.39 g/mol

The compound features a dihydroisoquinoline core with substituents that enhance its biological activity.

Antibacterial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antibacterial properties. A study evaluating various isoquinoline derivatives found that certain modifications can enhance their effectiveness against bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds were reported:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Target Compound | P. aeruginosa | 64 |

The target compound's MIC against Pseudomonas aeruginosa was determined to be 64 µg/mL, indicating moderate antibacterial activity .

Antiviral Activity

The antiviral potential of isoquinoline derivatives has also been explored, particularly against HIV-1. In vitro studies demonstrated that certain compounds inhibited HIV replication effectively. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound C | 40 ± 3 | Integrase Inhibition |

| Target Compound | >100 | No significant activity |

While the target compound did not show significant anti-HIV activity at concentrations below 100 µM, related compounds exhibited promising results in inhibiting integrase activity .

Anticancer Activity

Isoquinoline derivatives have been studied for their anticancer properties as well. The mechanism often involves the induction of apoptosis in cancer cells. A recent study highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 ± 5 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 ± 4 | Cell cycle arrest |

The target compound demonstrated potential in inducing apoptosis in HeLa cells with an IC50 value of 25 µM .

Case Study 1: Antibacterial Screening

A comprehensive screening of various isoquinoline derivatives was conducted to evaluate their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The target compound was included in the screening, which revealed its moderate effectiveness compared to other derivatives.

Case Study 2: Antiviral Evaluation

In another study focusing on HIV-1 integrase inhibitors, the target compound was assessed alongside several analogs. Although it did not show significant activity, the study provided insights into structural modifications that could enhance antiviral properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.